molecular formula C11H15ClO B13704057 4-(tert-Butoxy)-3-chlorotoluene

4-(tert-Butoxy)-3-chlorotoluene

Cat. No.: B13704057
M. Wt: 198.69 g/mol
InChI Key: WJZLARFIOOBMBD-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-chlorotoluene typically involves the etherification of para-chlorophenol with iso-butylene in the presence of a catalyst. Sulfuric acid or a mixture of sulfuric acid and quaternary amine, such as benzyltriethylammonium chloride, is often used as the catalyst . The reaction conditions generally include maintaining the reaction mixture at a specific temperature and pressure to ensure optimal yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-chlorotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the tert-butoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted toluenes, while oxidation and reduction reactions can produce alcohols, ketones, or dechlorinated compounds.

Scientific Research Applications

4-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butoxy group and the chlorine atom on the toluene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

WJZLARFIOOBMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)Cl

Origin of Product

United States

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